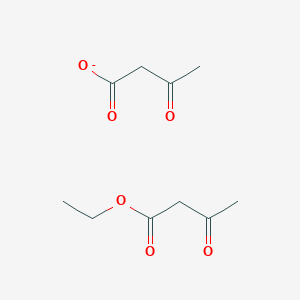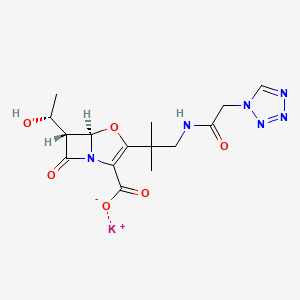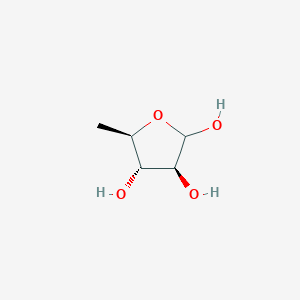
N-Ethyl-N-(3-sulfopropyl)-M-aminophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-(3-sulfopropyl)-M-aminophenol is an organic compound known for its applications in various scientific fields. It is a derivative of aminophenol, characterized by the presence of an ethyl group, a sulfopropyl group, and an aminophenol moiety. This compound is often used in biochemical assays and as a reagent in various chemical reactions due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(3-sulfopropyl)-M-aminophenol typically involves the reaction of m-aminophenol with ethyl bromide and 3-chloropropane-1-sulfonic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of m-aminophenol attacks the ethyl bromide, followed by the addition of the sulfopropyl group.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-(3-sulfopropyl)-M-aminophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-Ethyl-N-(3-sulfopropyl)-M-aminophenol is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is employed in biochemical assays to detect and quantify various biomolecules.
Medicine: It is used in diagnostic kits for the detection of diseases.
Industry: The compound is used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-(3-sulfopropyl)-M-aminophenol involves its interaction with specific molecular targets. In biochemical assays, it acts as a chromogenic substrate, where it undergoes enzymatic reactions to produce a colored product. This color change is then measured to determine the concentration of the target analyte.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline
- N-Ethyl-N-(3-sulfopropyl)-m-anisidine
Uniqueness
N-Ethyl-N-(3-sulfopropyl)-M-aminophenol is unique due to its specific functional groups, which confer distinct chemical reactivity and applications. Compared to similar compounds, it offers better solubility and stability, making it more suitable for certain biochemical assays and industrial applications.
Propriétés
Formule moléculaire |
C11H17NO4S |
|---|---|
Poids moléculaire |
259.32 g/mol |
Nom IUPAC |
3-(N-ethyl-3-hydroxyanilino)propane-1-sulfonic acid |
InChI |
InChI=1S/C11H17NO4S/c1-2-12(7-4-8-17(14,15)16)10-5-3-6-11(13)9-10/h3,5-6,9,13H,2,4,7-8H2,1H3,(H,14,15,16) |
Clé InChI |
GTOULQYGKMWNOK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCS(=O)(=O)O)C1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




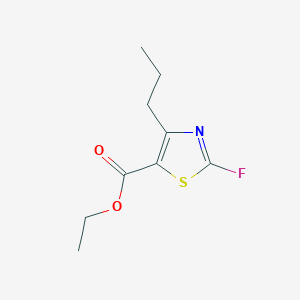
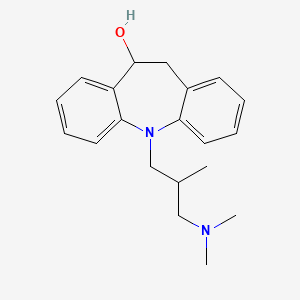
![(1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide](/img/structure/B15288585.png)
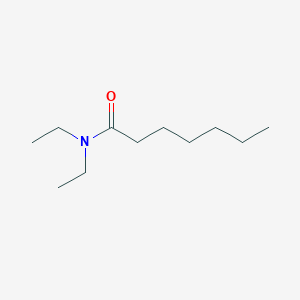

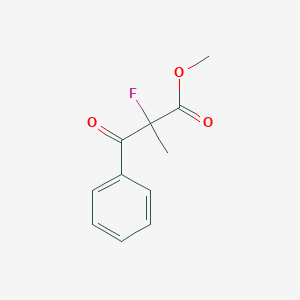

![6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15288604.png)
